2-(2,3-Difluorophenyl)morpholine

Description

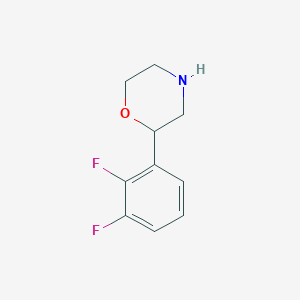

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2-(2,3-difluorophenyl)morpholine |

InChI |

InChI=1S/C10H11F2NO/c11-8-3-1-2-7(10(8)12)9-6-13-4-5-14-9/h1-3,9,13H,4-6H2 |

InChI Key |

QLNHSOFSICEHBX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2,3 Difluorophenyl Morpholine and Its Chemical Analogues

Established Synthetic Pathways for the 2,3-Difluorophenylmorpholine Core

The construction of the fundamental 2-(2,3-difluorophenyl)morpholine scaffold relies on key chemical reactions that form the morpholine (B109124) ring and introduce the substituted aryl group. These methods are foundational for producing the target compound and its related structures.

Cyclization Reactions for Morpholine Ring Formation

The synthesis of the morpholine ring is a central aspect of creating 2-aryl morpholines. A variety of cyclization strategies have been developed, often starting from amino alcohols or their derivatives. These methods provide versatile routes to the core heterocyclic structure.

One common approach involves the intramolecular cyclization of N-substituted amino alcohols. For instance, a two-step, redox-neutral protocol can convert 1,2-amino alcohols into morpholines using reagents like ethylene (B1197577) sulfate. organic-chemistry.org Another powerful method is the palladium-catalyzed intramolecular hydroamination of aminoalkenes, which can produce morpholines with high diastereoselectivity. rsc.org This is particularly useful for creating substituted morpholines. rsc.org

Metal-catalyzed reactions offer efficient pathways to the morpholine core. Iron(III) has been shown to catalyze a diastereoselective synthesis of disubstituted morpholines from allylic 1,2-amino ethers and 1,2-hydroxy amines. organic-chemistry.org Similarly, a Wacker-type aerobic oxidative cyclization of alkenes using a base-free Pd(DMSO)₂(TFA)₂ catalyst provides access to various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org More recently, photocatalytic methods have emerged, enabling the diastereoselective annulation of readily available starting materials to form substituted 2-aryl morpholines under mild conditions using a combination of a photocatalyst, a Lewis acid, and a Brønsted acid. nih.gov

Other notable cyclization strategies include:

The reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt, which yields stereodefined C-substituted morpholines. organic-chemistry.org

A tandem reaction involving a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization to produce polysubstituted morpholines. organic-chemistry.org

Silver(I)-catalyzed intramolecular cyclization of amino acid-derived alkynols, where the choice of nitrogen-protecting group (Boc vs. Tosyl) can dictate the formation of different morpholine-related isomers. arkat-usa.org

Functionalization of the Aryl Moiety

While direct synthesis often involves starting with the pre-functionalized aryl component (e.g., 2,3-difluorobenzaldehyde), the modification of the aryl ring is a key strategy for creating diverse chemical analogues. Standard aromatic substitution reactions can be employed, though the specific conditions must account for the directing effects of the morpholine ring and the existing fluorine atoms.

The difluorophenyl group itself can be constructed through various fluorination techniques prior to its attachment to the morpholine precursor. For more complex modifications, difluorocarbene transfer has been shown to enable the ring-opening functionalization of unstrained cyclic amines, offering a pathway to significantly alter the molecular skeleton and introduce a variety of functional groups. nih.gov This deconstructive strategy allows for the creation of unique acyclic structures that can be further cyclized into novel heterocyclic scaffolds. nih.gov

Stereoselective and Enantioselective Synthesis of this compound

Achieving stereochemical control is crucial in modern synthetic chemistry. The synthesis of enantiomerically pure this compound can be accomplished through several sophisticated methods, including asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Asymmetric Catalysis in Morpholine Construction

Asymmetric catalysis represents one of the most efficient methods for generating chiral molecules. semanticscholar.org For 2-substituted chiral morpholines, a key strategy is the asymmetric hydrogenation of a dehydromorpholine precursor. semanticscholar.orgnih.gov This "after cyclization" approach establishes the stereocenter adjacent to the oxygen atom. nih.govresearchgate.net

The challenge in this transformation lies in the congested and electron-rich nature of the dehydromorpholine substrate. nih.gov However, the use of specialized catalysts, such as a bisphosphine-rhodium complex with a large bite angle, has proven successful, yielding a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields. semanticscholar.orgnih.gov Another effective method involves a tandem one-pot reaction combining titanium-catalyzed hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) using a Noyori-Ikariya catalyst. acs.orgorganic-chemistry.orgacs.orgubc.ca This approach has been shown to produce chiral 3-substituted morpholines with high enantiomeric excess (>95% ee). acs.orgorganic-chemistry.orgacs.orgubc.ca Mechanistic studies suggest that hydrogen bonding between the substrate and the catalyst is critical for achieving high stereoselectivity. acs.orgubc.ca

Below is a table summarizing key catalytic systems used in the asymmetric synthesis of morpholine analogues.

| Catalyst System | Reaction Type | Substrate | Key Features | Reported Efficiency |

| Bisphosphine-Rhodium Complex (e.g., SKP-Rh) | Asymmetric Hydrogenation | 2-Substituted Dehydromorpholines | Effective for sterically hindered substrates; large bite angle ligand. nih.gov | Up to 99% ee; quantitative yields. semanticscholar.orgnih.gov |

| RuCl(S,S)-Ts-DPEN (Noyori-Ikariya catalyst) | Asymmetric Transfer Hydrogenation | Cyclic Imines (from aminoalkynes) | Part of a one-pot tandem reaction with Ti-catalyzed hydroamination. acs.orgorganic-chemistry.orgacs.org | >95% ee for 3-substituted morpholines. acs.orgacs.orgubc.ca |

| Chiral Phosphoric Acid | [4+2] Heteroannulation / Aza-benzilic Ester Rearrangement | Aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols | Organocatalytic route to C3-substituted morpholinones. acs.org | High yields and enantioselectivities. acs.org |

| Cinchona Alkaloid-derived Phthalazine | Asymmetric Halocyclization | Alkenols | Organocatalytic approach to chlorinated 2,2-disubstituted morpholines. rsc.org | Excellent yields and enantioselectivities. rsc.org |

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a classic and reliable strategy for inducing stereoselectivity. ub.edu This method involves covalently bonding a chiral molecule to the substrate to direct a subsequent reaction in a diastereoselective manner. ub.edu After the desired stereocenter is created, the auxiliary is removed.

A practical example is the use of pseudoephedrine as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols via a morpholinone intermediate. nih.gov The reaction between arylglyoxals and pseudoephedrine, catalyzed by a Brønsted acid, produces morpholinone products with high yield and selectivity. nih.gov The morpholine ring can then be processed in a two-step protocol to yield the target chiral amino alcohol. nih.gov

Another approach involves (Ipc)₂BOTf-mediated aldol (B89426) reactions of morpholine carboxamides, which can proceed with high enantio- and diastereoselectivity. researchgate.net These methods demonstrate the power of temporarily installing a chiral director to control the formation of new stereocenters.

| Chiral Auxiliary | Reaction Type | Substrate | Key Features |

| Pseudoephedrine | Asymmetric synthesis from arylglyoxals | Arylglyoxals | Forms a morpholinone intermediate with high diastereoselectivity; auxiliary is removable. nih.gov |

| (Ipc)₂BOTf | Aldol Reaction | Morpholine Carboxamides | Mediates highly enantio- and diastereoselective aldol reactions. researchgate.net |

| Chiral Amino Acids | Chemoenzymatic Synthesis | Aldehydes | Used to create enantiopure cyclization precursors for cis- and trans-2,5-disubstituted morpholines. ru.nl |

Resolution Techniques for Enantiomeric Purity

When a synthetic route produces a racemic mixture (a 50:50 mixture of enantiomers), a resolution process is required to separate them. libretexts.org Since enantiomers have identical physical properties, this separation is achieved by converting them into diastereomers, which have different physical properties and can be separated. libretexts.org

Classical Resolution: This method involves reacting the racemic morpholine, which is a base, with an enantiomerically pure chiral acid (a resolving agent) such as (+)-tartaric acid. libretexts.org This reaction forms a mixture of diastereomeric salts. Due to their different solubilities, one diastereomeric salt can often be selectively crystallized from the solution. After separation by filtration, the salt is treated with a strong base to liberate the enantiomerically pure morpholine. libretexts.org

Enzymatic Resolution: This technique utilizes the high stereospecificity of enzymes. For example, an enzyme might selectively catalyze a reaction on only one enantiomer in the racemic mixture. A notable application is the enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate, which has been used as a key step in the enantioselective synthesis of morpholine derivatives that act as monoamine reuptake inhibitors. nih.gov Kinetic resolution, where an enzyme reacts with one enantiomer faster than the other, can also be employed, though the theoretical maximum yield for the desired enantiomer is 50%. ub.edu

| Resolution Method | Principle | Advantages | Disadvantages |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. libretexts.org | Well-established, can be scaled up. | Requires a suitable chiral resolving agent; separation may be difficult. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer, allowing for separation. nih.gov | High selectivity, mild reaction conditions. nih.gov | Can be substrate-specific; may require optimization of enzyme and conditions. |

| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase (CSP). numberanalytics.com | Analytical and preparative applications; direct separation. numberanalytics.com | Can be expensive, especially for large-scale separations. |

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of substituted morpholines has evolved significantly with the advent of novel catalytic systems that offer high efficiency, stereoselectivity, and functional group tolerance. oup.comacs.orgnih.gov These methods often provide direct access to complex morpholine structures from readily available starting materials, moving away from routes that require prefunctionalized reagents. acs.orgnih.govfigshare.com

Several catalytic approaches have proven effective for constructing the 2-arylmorpholine core.

Copper-Catalyzed Synthesis: A three-component reaction using amino alcohols, aldehydes, and diazomalonates, catalyzed by copper, has been developed for the efficient synthesis of highly substituted, unprotected morpholines. nih.gov This method is notable for its use of commercially available starting materials. nih.gov

Indium-Catalyzed Reductive Etherification: An efficient method for producing various substituted morpholines involves an intramolecular reductive etherification reaction catalyzed by Indium(III). oup.com This process demonstrates good to excellent yields, high diastereoselectivity, and compatibility with a wide range of functional groups, including common N-protecting groups like Boc, Cbz, and Fmoc. oup.com

Titanium-Catalyzed Hydroamination/Transfer Hydrogenation: A one-pot, tandem reaction sequence has been developed for the enantioselective synthesis of 3-substituted morpholines. bohrium.comnih.gov This process utilizes a titanium catalyst for an initial hydroamination step to form a cyclic imine, which is then reduced asymmetrically using a Noyori-Ikariya ruthenium catalyst. bohrium.comnih.gov This strategy achieves high enantiomeric excesses and tolerates a variety of functional groups. nih.gov

Photocatalytic Annulation: A modern approach employs visible-light photocatalysis to achieve a diastereoselective annulation for synthesizing substituted 2-aryl morpholines. acs.orgnih.govfigshare.com This method combines a photocatalyst with a Lewis acid and a Brønsted acid to construct the morpholine ring, providing access to diverse and complex substitution patterns, including challenging tri- and tetra-substituted products. acs.orgnih.gov

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper Catalyst | Three-Component Reaction | Uses amino alcohols, aldehydes, and diazomalonates; provides unprotected morpholines. | nih.gov |

| Indium(III) Bromide | Intramolecular Reductive Etherification | High diastereoselectivity and broad functional group compatibility. | oup.com |

| Titanium/Ruthenium Catalysts | Tandem Hydroamination/Asymmetric Transfer Hydrogenation | One-pot enantioselective synthesis of 3-substituted morpholines. | bohrium.comnih.gov |

| Visible-Light Photocatalyst | Diastereoselective Annulation | Synthesizes complex tri- and tetra-substituted morpholines from simple precursors. | acs.orgnih.govfigshare.com |

Derivatization Strategies for Structural Exploration of this compound Analogues

Derivatization of the core 2-phenylmorpholine (B1329631) structure is a key strategy for exploring the structure-activity relationships (SAR) of this class of compounds. wikipedia.orge3s-conferences.org Modifications can be systematically introduced at various positions on both the phenyl and morpholine rings to fine-tune physicochemical and biological properties.

Modification of the Phenyl Ring Substituents

The nature and position of substituents on the phenyl ring significantly influence the properties of phenylmorpholine derivatives. While the parent compound of this article is specifically substituted with fluorine atoms at the 2 and 3 positions, the synthesis of analogues with alternative substitution patterns is a common strategy. For instance, related synthetic efforts have produced compounds like 2-o-tolyl-4-methyl-morpholine, where a methyl group is present on the phenyl ring. google.com The synthesis of various substituted 2-aryl morpholines is often achieved by selecting an appropriately substituted starting material, such as a substituted benzaldehyde (B42025) in multi-component reactions or a substituted vinylphenol in annulation reactions. nih.govrsc.org

Substitution Patterns on the Morpholine Nitrogen and Carbon Atoms

The morpholine ring itself offers multiple sites for derivatization, including the nitrogen atom and the carbon atoms at positions 3, 5, and 6.

Nitrogen Atom Substitution: The secondary amine of the morpholine ring is a common site for functionalization. N-alkylation, such as N-methylation or N-ethylation, can be readily achieved. nih.govgoogle.com For example, N-benzylation and N-acetylation of a substituted morpholine have been demonstrated to proceed in high yield. nih.gov Reductive amination with formaldehyde (B43269) is another efficient method to introduce an N-methyl group. nih.gov

Carbon Atom Substitution: Introducing substituents onto the carbon atoms of the morpholine ring allows for the creation of chiral centers and further structural diversity.

C3-Substitution: The synthesis of 3-substituted morpholines can be achieved enantioselectively using the previously mentioned tandem titanium/ruthenium catalysis system. bohrium.comnih.gov The synthesis of C3-disubstituted morpholines, which is considered challenging, has been approached using methods like zinc chloride-catalyzed cyclizative rearrangements. researchgate.net

C2, C5, and C6-Substitution: Indium(III)-catalyzed reductive etherification allows for the preparation of various disubstituted morpholines, including cis-2,3-, cis-2,5-, and cis-2,6-isomers with high diastereoselectivity. oup.com Furthermore, a regioselective protocol for synthesizing enantiopure 2,6-disubstituted morpholines has been developed, involving the sequential ring-opening of two different optically pure oxiranes. unimi.it

| Position | Modification Type | Synthetic Method Example | Reference |

|---|---|---|---|

| Nitrogen (N4) | N-Methylation | Reductive amination with formaldehyde | nih.gov |

| Nitrogen (N4) | N-Ethylation | Reaction with an ethylating agent | google.com |

| Nitrogen (N4) | N-Acetylation | Reaction with an acetylating agent | nih.gov |

| Carbon (C3) | Alkylation / Arylation | Tandem hydroamination/asymmetric transfer hydrogenation | nih.gov |

| Carbon (C2, C5, C6) | Disubstitution | Indium(III)-catalyzed intramolecular reductive etherification | oup.com |

| Carbon (C2, C6) | Disubstitution (enantiopure) | Sequential ring-opening of oxiranes and cyclization | unimi.it |

Advanced Structural Characterization and Conformational Analysis of 2 2,3 Difluorophenyl Morpholine

X-ray Crystallographic Investigations of 2-(2,3-Difluorophenyl)morpholine and Its Derivatives

Solid-State Conformations and Packing Arrangements

The presence of the difluorophenyl group, with its electron-withdrawing fluorine atoms, can influence the electronic distribution within the morpholine (B109124) ring but is not expected to alter the fundamental chair conformation. The way individual molecules of this compound arrange themselves in a crystal (crystal packing) is governed by a balance of intermolecular forces, which aim to achieve the most stable, lowest energy configuration.

Intermolecular Interactions in Crystalline States

The nature and strength of intermolecular interactions are fundamental to understanding the crystal packing of this compound. In the crystalline state, molecules are held together by a network of non-covalent interactions. For this particular compound, several types of interactions are expected to be significant:

Hydrogen Bonding: The secondary amine (N-H) group in the morpholine ring is a potent hydrogen bond donor. It can form hydrogen bonds with electronegative atoms, most likely the oxygen atom of a neighboring morpholine ring or potentially one of the fluorine atoms of the difluorophenyl group.

The interplay of these various intermolecular forces dictates the final three-dimensional arrangement of the molecules in the crystal. mdpi.com Studies on related fluorinated compounds have shown that C-F···H and C-F···F interactions can also play a role in the crystal packing, although they are generally weaker than conventional hydrogen bonds. nih.govrsc.org

Solution-Phase Conformational Analysis via Advanced Spectroscopic Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques are invaluable for probing the conformational dynamics of this compound in solution.

High-Resolution Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformational equilibrium of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information.

¹H NMR: The chemical shifts and coupling constants of the protons on the morpholine ring can confirm the chair conformation. The relative orientation of the difluorophenyl substituent (equatorial vs. axial) can often be determined by analyzing the coupling constants between the proton at C2 and the adjacent methylene (B1212753) protons. At room temperature, if the molecule is undergoing rapid conformational inversion, averaged signals might be observed. nih.gov

¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atoms. The chemical shifts and coupling constants between the two fluorine atoms (³JFF) and between the fluorine atoms and nearby protons would offer detailed insights into the conformation and electronic structure of the difluorophenyl group.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about through-space proximity of atoms, which is crucial for determining the preferred conformation of the difluorophenyl ring relative to the morpholine ring.

Table 1: Predicted NMR Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals for morpholine ring protons, likely confirming a chair conformation. Aromatic signals for the difluorophenyl group. |

| ¹³C NMR | Signals for morpholine and difluorophenyl carbons. C-F couplings will be observable. |

| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms, showing coupling to each other and to adjacent protons. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks establishing the connectivity of the entire molecule. |

| NOESY | Cross-peaks indicating spatial proximity between protons on the morpholine ring and the difluorophenyl ring, revealing conformational preferences. |

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques useful for structural confirmation.

N-H Stretch: A characteristic absorption band in the IR spectrum, typically in the region of 3300-3500 cm⁻¹, would confirm the presence of the secondary amine.

C-F Stretch: Strong absorptions in the IR spectrum, usually in the 1100-1400 cm⁻¹ region, are indicative of the C-F bonds.

C-O-C Stretch: The ether linkage in the morpholine ring will give rise to a strong C-O-C stretching band, typically around 1100 cm⁻¹.

Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum, confirming the presence of the phenyl ring.

While IR and Raman spectroscopy are excellent for identifying functional groups, detailed interpretation to distinguish between conformers can be complex and often requires computational modeling to assign the observed vibrational bands to specific normal modes of the different possible conformations. oberlin.edu

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=C | Aromatic Stretch | 1450 - 1600 |

| C-F | Stretch | 1100 - 1400 |

| C-O-C | Asymmetric Stretch | ~1100 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Insights

Since this compound possesses a chiral center at the C2 position of the morpholine ring, it can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for studying these stereochemical aspects.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule, a CD spectrum will show positive and/or negative peaks corresponding to its electronic transitions. The CD spectrum of one enantiomer will be a mirror image of the other.

By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for a specific absolute configuration (R or S), it is possible to assign the absolute stereochemistry of the enantiomers. This technique is also sensitive to the solution-phase conformation of the molecule, as different conformations can give rise to different CD signals. Therefore, CD spectroscopy provides a powerful link between the three-dimensional structure and the chiroptical properties of this compound.

Structure Activity Relationship Sar Elucidation for 2 2,3 Difluorophenyl Morpholine Derivatives

Impact of Aryl Ring Substituent Modifications on Molecular Interactions

The nature and position of substituents on the phenyl ring of 2-phenylmorpholine (B1329631) derivatives are pivotal in determining their binding affinity and selectivity for biological targets, such as monoamine transporters.

The location of substituents on the aryl ring can dramatically alter the pharmacological profile of phenylmorpholine compounds. For instance, in the case of fluorinated phenmetrazine analogues, the position of the fluorine atom dictates the potency at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. While specific data for 2,3-difluoro substitution is not extensively documented, studies on mono-fluorinated derivatives show that positional isomerism is a key factor. For example, 3-fluorophenmetrazine (B1651833) (3-FPM) and 4-fluorophenmetrazine (B12746894) (4-FPM) exhibit distinct activity profiles. wikipedia.org Generally, substitutions at the meta and para positions of the phenyl ring are well-tolerated and can enhance potency, whereas ortho substitutions can sometimes lead to a decrease in activity, possibly due to steric hindrance. nih.gov

In a broader context of fluorinated small molecules, the position of fluorine can influence binding through various mechanisms, including the modulation of electrostatic interactions and the formation of favorable contacts with the protein binding pocket. nih.gov The introduction of fluorine can alter the pKa of nearby functional groups, which can be critical for ionization and interaction with receptor residues. nih.govnih.gov For 2-(2,3-difluorophenyl)morpholine, the presence of two adjacent fluorine atoms would create a unique electronic environment on the phenyl ring, likely influencing its interaction with target proteins.

Table 1: Hypothetical Positional Isomerism Effects on Binding Affinity of Difluorophenyl)morpholine Derivatives (based on general SAR principles)

| Substituent Position | Expected Impact on Binding Affinity | Rationale |

| 2,3-Difluoro | Moderate to High | Potential for favorable interactions, but also steric challenges due to ortho substitution. |

| 2,4-Difluoro | Potentially High | Combines potentially favorable para substitution with a challenging ortho group. |

| 2,5-Difluoro | Potentially High | Meta and ortho substitutions could lead to a balanced profile. |

| 2,6-Difluoro | Potentially Low | Di-ortho substitution likely to cause significant steric hindrance. |

| 3,4-Difluoro | High | Combination of favorable meta and para substitutions often leads to high potency. |

| 3,5-Difluoro | High | Di-meta substitution can enhance binding through favorable electronic effects. |

The electronic and steric properties of substituents on the aryl ring are fundamental to their interaction with biological targets. Fluorine, being highly electronegative, acts as an electron-withdrawing group, which can significantly alter the charge distribution of the aromatic ring. This can influence cation-π or other non-covalent interactions within the binding site. nih.gov The substitution of hydrogen with fluorine can also block metabolic "hot spots," thereby increasing the metabolic stability and bioavailability of a compound. nih.gov

Studies on other phenylmorpholine analogues, such as those with methyl or chloro substitutions, have demonstrated that both electronic and steric factors play a combined role in determining activity. For instance, a methyl group can provide favorable van der Waals interactions, while its electron-donating nature can also influence binding. cymitquimica.com

Influence of Morpholine (B109124) Ring Substituents and Stereochemistry on Target Engagement

Modifications to the morpholine ring, including substitutions and stereochemical configuration, are critical for the efficacy of this class of compounds.

Substitutions on the nitrogen and carbon atoms of the morpholine ring have been shown to modulate the activity of phenylmorpholine derivatives. N-alkylation, for example, can significantly impact potency and selectivity. In many cases, a free secondary amine on the morpholine ring is crucial for activity at monoamine transporters. wikipedia.org However, small alkyl substitutions on the nitrogen, such as a methyl group in phendimetrazine, can be tolerated and may alter the pharmacological profile. nih.gov

Substitutions on the carbon atoms of the morpholine ring also play a significant role. For instance, the presence of a methyl group at the C3 position, as seen in phenmetrazine, is known to enhance stimulant properties compared to the unsubstituted 2-phenylmorpholine. cymitquimica.comwikipedia.org The introduction of alkyl groups at other positions on the morpholine ring can also influence activity. e3s-conferences.org

Table 2: Influence of Morpholine Ring Substitutions on the Activity of Phenylmorpholine Analogues

| Substitution | Effect on Activity | Example Compound |

| N-Methyl | Can alter potency and selectivity | Phendimetrazine nih.gov |

| C3-Methyl | Enhances stimulant activity | Phenmetrazine cymitquimica.comwikipedia.org |

| C5-Methyl | Can modulate activity | Isophenmetrazine wikipedia.org |

The 2-phenylmorpholine scaffold contains at least one stereocenter at the C2 position, and additional stereocenters can be introduced with further substitution on the morpholine ring. The stereochemistry of these compounds is a critical determinant of their biological activity. Different enantiomers can exhibit vastly different potencies and even different pharmacological actions.

For phenmetrazine and its derivatives, the relative stereochemistry of the phenyl group at C2 and the methyl group at C3 is crucial. The (2S,3S) and (2R,3R) enantiomers of phendimetrazine, for example, have different metabolic fates and activities. nih.govcdnsciencepub.com It is well-established in medicinal chemistry that stereochemical purity is often essential for achieving the desired therapeutic effect and minimizing off-target effects. Therefore, for this compound, the (R)- and (S)-enantiomers would be expected to have different binding affinities and efficacies at their biological targets.

Investigation into the Nature of Ligand-Biomolecular Target Binding Interactions

The binding of 2-phenylmorpholine derivatives to their biological targets, such as the dopamine and norepinephrine transporters, is a complex interplay of various non-covalent interactions. While a crystal structure of this compound bound to a target is not available, molecular modeling and SAR data from analogues provide valuable insights.

The protonated nitrogen of the morpholine ring is thought to form a key ionic interaction with a conserved aspartate residue in the binding site of monoamine transporters. nih.gov The phenyl ring typically engages in hydrophobic and van der Waals interactions with aromatic residues in the binding pocket, such as phenylalanine and tyrosine.

Mechanistic Studies of 2 2,3 Difluorophenyl Morpholine Interaction with Biomolecular Targets

Binding Kinetics and Thermodynamics Investigations

A fundamental aspect of understanding a compound's biological activity is to characterize its binding affinity and the physical forces that govern its interaction with a target protein.

Determination of Association and Dissociation Rates

The rates at which a compound binds to its target (association rate, k_on_) and separates from it (dissociation rate, k_off_) are crucial determinants of its potency and duration of action. Techniques such as surface plasmon resonance (SPR) or biolayer interferometry (BLI) are commonly employed to measure these kinetic parameters in real-time. For instance, in studies of other morpholine (B109124) derivatives, these methods have provided precise measurements of binding kinetics to their respective targets. While no such data is currently published for 2-(2,3-Difluorophenyl)morpholine, these would be the standard approaches to determine its k_on_ and k_off_ values.

Exploration of Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site of the endogenous ligand or substrate. synhet.com This binding induces a conformational change in the protein, which in turn can enhance or diminish the activity of the primary ligand. Investigating whether this compound acts as an allosteric modulator would involve functional assays in the presence and absence of the orthosteric ligand. A change in the potency or efficacy of the primary ligand would suggest an allosteric mechanism.

Specific Mechanisms of Transporter Inhibition or Receptor Modulation (Molecular Level)

The substitution pattern on the phenyl ring of this compound suggests it may interact with various biological targets, such as neurotransmitter transporters or receptors. Elucidating the precise molecular mechanism of this interaction is key to understanding its pharmacological effect.

Competitive versus Non-Competitive Binding Modes

Enzyme kinetic studies are typically used to determine the mode of inhibition. In a competitive inhibition model, the inhibitor binds to the same active site as the substrate, and its effect can be overcome by increasing the substrate concentration. nih.govgoogle.commdpi.com In contrast, a non-competitive inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency regardless of the substrate concentration. nih.gov These distinct mechanisms can be differentiated by analyzing enzyme activity at various substrate and inhibitor concentrations and plotting the data using methods such as Lineweaver-Burk plots.

Modulation of Substrate Uptake or Neurotransmitter Release

Many centrally-acting drugs function by modulating the activity of neurotransmitter transporters, thereby altering the concentration of neurotransmitters in the synaptic cleft. rdd.edu.iq Assays measuring the uptake of radiolabeled substrates (e.g., dopamine (B1211576), serotonin (B10506), or norepinephrine) into cells expressing the specific transporter would be necessary to determine if this compound has an inhibitory effect. researchgate.net Similarly, its impact on neurotransmitter release can be assessed using techniques such as in vivo microdialysis or by monitoring the release from synaptosomes.

Emerging Research Perspectives and Future Directions for 2 2,3 Difluorophenyl Morpholine Based Chemical Scaffolds

Potential for Novel Scaffold Applications in Chemical Biology and Materials Science

The unique physicochemical properties imparted by the difluorophenyl group make the 2-(2,3-difluorophenyl)morpholine scaffold a promising candidate for various applications in chemical biology and materials science.

In chemical biology , this scaffold could be utilized in the development of highly specific molecular probes to investigate biological pathways. The fluorine atoms can serve as reporters for 19F NMR spectroscopy, a powerful tool for studying molecular interactions and dynamics in a biological environment without the background noise associated with proton NMR. Furthermore, the morpholine (B109124) ring is a well-established pharmacophore that can be tailored to interact with a variety of biological targets, including kinases and G-protein coupled receptors. The difluoro-substitution pattern can enhance binding affinity and selectivity, potentially leading to the discovery of novel inhibitors or modulators of enzyme activity.

In materials science , the incorporation of fluorinated moieties is known to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. man.ac.uk Consequently, polymers and other materials derived from this compound could exhibit desirable characteristics for a range of applications. These might include the development of advanced coatings, high-performance polymers, and functional materials for electronic devices. The polarity and hydrogen bonding capabilities of the morpholine ring, combined with the unique properties of the difluorophenyl group, could lead to the creation of materials with tunable surface properties and improved performance.

Challenges and Opportunities in the Scalable and Sustainable Synthesis of Derivatives

While the this compound scaffold holds significant promise, its broader application is contingent on the development of efficient, scalable, and sustainable synthetic methodologies.

However, these challenges also present significant opportunities for innovation in synthetic chemistry. There is a growing demand for greener and more sustainable synthetic routes in the pharmaceutical and chemical industries. acs.org Recent advancements in photocatalysis and flow chemistry offer promising avenues for the development of more efficient and environmentally friendly methods for the synthesis of substituted morpholines. nih.gov For instance, a photocatalytic, diastereoselective annulation strategy has been reported for the synthesis of morpholines from readily available starting materials, offering high yields and stereoselectivity. nih.gov Exploring such modern synthetic approaches for this compound and its derivatives could significantly enhance their accessibility for research and development.

| Synthetic Approach | Potential Advantages | Key Considerations |

| Traditional Multi-step Synthesis | Well-established procedures for related compounds. | Can be lengthy, low-yielding, and generate significant waste. |

| Photocatalytic Annulation | High yields, high stereoselectivity, milder reaction conditions. | Requires specialized equipment and optimization for the specific substrate. |

| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs can be high. |

| Sustainable Synthesis from Bio-based Feedstocks | Reduced environmental impact, potential for cost reduction. | Requires development of new synthetic pathways from renewable resources. |

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of novel derivatives of this compound with tailored properties can be significantly accelerated by the integration of advanced computational and experimental methodologies.

Computational approaches , such as density functional theory (DFT) calculations and molecular docking, can provide valuable insights into the structural and electronic properties of the scaffold and its derivatives. researchgate.netchapman.edu These methods can be used to predict key parameters like pKa, lipophilicity (logP), and binding affinities to specific biological targets. digitellinc.com For instance, computational studies on fluorinated morphine derivatives have demonstrated how fluorine substitution can modulate pKa and lipophilicity to achieve pH-specific binding, a strategy that could be applied to the design of this compound-based therapeutics. researchgate.netchapman.edudigitellinc.com

Experimental methodologies , such as high-throughput screening and structure-activity relationship (SAR) studies, are essential for validating computational predictions and identifying lead compounds with desired biological activities. The synergy between in silico design and in vitro/in vivo testing creates an iterative cycle of design, synthesis, and evaluation that can significantly streamline the drug discovery process. This integrated approach allows for a more targeted exploration of the chemical space around the this compound scaffold, leading to the more rapid identification of potent and selective molecules.

Exploration of Structure-Based Drug Design Strategies for Enhanced Specificity

Structure-based drug design (SBDD) is a powerful strategy for developing highly specific therapeutic agents by leveraging the three-dimensional structural information of biological targets. chapman.edu The this compound scaffold is well-suited for SBDD approaches due to its conformational flexibility and the potential for specific interactions mediated by the difluorophenyl group.

By understanding the binding pocket of a target protein, medicinal chemists can design derivatives of this compound that form optimal interactions, leading to enhanced potency and selectivity. The fluorine atoms can participate in favorable orthogonal multipolar interactions with the protein backbone or specific amino acid residues, contributing to a stronger and more selective binding. mdpi.com

For example, in the context of kinase inhibitors, where selectivity is a major challenge, the unique electronic properties of the 2,3-difluorophenyl moiety could be exploited to achieve selective binding to the ATP-binding site of a specific kinase, while minimizing off-target effects. nih.govnih.gov The morpholine ring can also be functionalized to introduce additional interaction points, further enhancing binding affinity and specificity. The integration of X-ray crystallography and computational modeling will be crucial in guiding the design of these next-generation inhibitors.

Unexplored Derivatization Avenues for Diversifying Molecular Properties

The this compound scaffold offers numerous opportunities for chemical modification to diversify its molecular properties and expand its potential applications. Several positions on both the morpholine and the phenyl rings can be functionalized to modulate its biological activity, physicochemical properties, and material characteristics.

On the morpholine ring , the nitrogen atom can be readily derivatized to introduce a wide range of substituents. This can be used to alter the compound's basicity, introduce new functional groups for further reactions, or append moieties that can interact with specific biological targets. The carbon atoms of the morpholine ring can also be substituted, although this is often more synthetically challenging.

Table of Potential Derivatization Sites and Their Effects:

| Derivatization Site | Potential Modifications | Anticipated Effects on Molecular Properties |

|---|---|---|

| Morpholine Nitrogen | Alkylation, Acylation, Sulfonylation | Modulation of basicity, introduction of new functionalities, altered solubility and lipophilicity. |

| Morpholine Carbons | Introduction of alkyl or aryl groups | Increased steric bulk, potential for chiral derivatives with enhanced biological specificity. |

| Phenyl Ring (Positions 4, 5, 6) | Halogenation, Nitration, Alkylation, Methoxy introduction | Fine-tuning of electronic properties, modulation of metabolic stability, creation of new interaction points for biological targets. |

By systematically exploring these derivatization avenues, a diverse library of this compound-based compounds can be generated. This chemical diversity will be instrumental in unlocking the full potential of this promising scaffold in both medicinal chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.